Desbutyl Dronedarone-d4 Hydrochloride
Description
Properties
Molecular Formula |
C₂₇H₃₃D₄ClN₂O₅S |
|---|---|
Molecular Weight |
541.14 |
Synonyms |
N-[2-Butyl-3-[4-[3-(butylamino)propoxybenzoyl]-5-benzofuranyl]-methanesulfonamide-d4 Hydrochloride; SR 35021-d4; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Desbutyl Dronedarone-d4 Hydrochloride exhibits similar pharmacological properties to its parent compound, Dronedarone, but with enhanced stability and reduced toxicity due to the incorporation of deuterium. This modification can lead to altered metabolic pathways, potentially mitigating adverse effects associated with the parent compound.
Table 1: Comparison of Pharmacokinetic Properties
| Property | Dronedarone | Desbutyl Dronedarone-d4 |
|---|---|---|
| Half-life | 13-31 hours | Potentially extended |
| Protein binding | High (approximately 90%) | Similar |
| Volume of distribution | 1200-1400 L | Similar |
| Metabolism | CYP3A4, CYP2J2 | Altered via deuteration |
Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound may interact with cytochrome P450 enzymes, particularly CYP3A4 and CYP2J2. These interactions are crucial as they influence the metabolism of various drugs and could lead to significant drug-drug interactions.
- CYP3A4 and CYP3A5 Inactivation : Studies show that both Dronedarone and its metabolite significantly inactivate these enzymes in a concentration-dependent manner. The presence of testosterone can protect these enzymes from inactivation, suggesting potential mechanisms for mitigating adverse interactions .
- Impact on Cardiac Function : Desbutyl Dronedarone-d4 has been studied for its effects on cardiac rhythm control through modulation of ion channels (e.g., NaV1.5 and CaV1.2). Its ability to preserve CYP2J2 activity while reducing adverse effects makes it a promising candidate for safer antiarrhythmic therapies .
Safety Profile
The safety profile of this compound is an essential aspect of its application in clinical settings. Compared to traditional antiarrhythmic drugs like Amiodarone, Desbutyl Dronedarone-d4 presents a lower risk of organ toxicity, particularly regarding thyroid and pulmonary function .
- Clinical Trials : Clinical studies have demonstrated that while Dronedarone can increase cardiovascular-related hospitalizations in certain populations (e.g., patients with heart failure), the deuterated analogue may exhibit improved safety outcomes due to its modified metabolic pathway .
Therapeutic Applications
This compound is primarily investigated for its use in managing atrial fibrillation and flutter:
- Atrial Fibrillation Management : The compound has shown efficacy in preventing recurrences of atrial fibrillation, making it a valuable option for patients who are intolerant to other treatments or at high risk for adverse effects from conventional therapies .
- Potential for Broader Applications : Beyond atrial fibrillation, ongoing research is exploring the use of Desbutyl Dronedarone-d4 in other cardiac conditions where rhythm control is critical.
Case Studies
Several case studies highlight the efficacy and safety of this compound:
- A retrospective analysis involving patients prescribed either Amiodarone or Dronedarone indicated that those on Dronedarone had higher rates of cardiovascular-related hospitalizations but did not show significant differences in mortality rates . This suggests that while effective, careful monitoring is necessary when using these agents.
- Another study focused on the metabolic effects of Desbutyl Dronedarone-d4 showed promising results in maintaining cardiac enzyme activity without inducing significant adverse effects on heart rhythm stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between Desbutyl Dronedarone-d4 Hydrochloride and related compounds:
Key Observations:
- Deuterium Labeling : this compound is distinct from Dronedarone-d6 Hydrochloride in both the number and position of deuterium atoms. The d4 labeling targets the propoxy chain, whereas d6 labeling (in Dronedarone-d6) may involve other regions of the molecule .
- Functional Role: Unlike the parent drug and its metabolites, deuterated analogs like this compound are non-therapeutic and exclusively used for analytical precision .
Analytical Performance
Studies using LC–MS/MS demonstrate that deuterated standards like this compound exhibit nearly identical retention times to their non-deuterated counterparts but are distinguishable via mass-to-charge (m/z) ratios. For example, a method validated by Xie et al. (2011) achieved a lower limit of quantification (LLOQ) of 1 ng/mL for Desbutyl Dronedarone using its deuterated analog, underscoring its sensitivity .
Impurity Profiles
This compound must be free of process-related impurities such as Dronedarone Related Compounds A–D (e.g., nitro or hydroxyl derivatives), which are monitored during synthesis . Advanced purification techniques, including recrystallization and chromatography, ensure >95% purity, critical for avoiding cross-reactivity in analytical assays .
Q & A
Q. How is Desbutyl Dronedarone-d4 Hydrochloride synthesized, and what methods are used for its structural characterization?
- Methodological Answer : this compound is synthesized via deuterium incorporation at specific positions during the alkylation or amination steps of the parent compound, Dronedarone Hydrochloride. Key steps include:
- Deuteration : Use of deuterated reagents (e.g., D₆-dimethylamine) to introduce stable isotopic labels into the butyl side chain .
- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) to isolate the deuterated metabolite .
- Characterization :
- NMR Spectroscopy : Confirms deuterium incorporation and structural integrity by analyzing peak splitting patterns and isotopic shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C27H36D4N2O5S·HCl) and isotopic purity (>98% deuterium enrichment) .
- X-ray Diffraction (XRD) : Resolves crystal structure discrepancies between the parent drug and its deuterated metabolite .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer :
- Liquid Chromatography with UV Detection (LC-UV) : Validated for simultaneous quantification of Dronedarone and its desbutyl metabolite in plasma. Key parameters:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile/ammonium acetate buffer (pH 3.5) in gradient mode .
- Limit of Quantification (LOQ): 10 ng/mL for both compounds .
- LC-Tandem MS : Enhances sensitivity (LOQ: 1 ng/mL) using deuterated internal standards (e.g., Dronedarone-d4) to correct matrix effects .
- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges ensures >85% recovery from plasma .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data between Dronedarone and this compound during metabolic studies?
- Methodological Answer : Discrepancies often arise from differences in metabolic stability or analytical interference. Strategies include:
- Cross-Validation : Compare data across multiple platforms (e.g., LC-UV vs. LC-MS) to identify technical artifacts .
- Isotopic Dilution Assays : Use Desbutyl Dronedarone-d4 as an internal standard to normalize recovery rates and ionization efficiency in MS .
- Enzyme Kinetic Studies : Incubate Dronedarone with human liver microsomes (HLMs) to quantify CYP3A4-mediated desbutylation rates, correcting for deuterium isotope effects .
Q. What strategies minimize deuterium loss during the synthesis of this compound?
- Methodological Answer : Deuterium loss occurs via proton exchange under acidic/basic conditions. Mitigation approaches:
- Reaction Solvents : Use deuterated solvents (e.g., D₂O, CD₃OD) to prevent back-exchange .
- Temperature Control : Maintain reactions at ≤25°C to reduce kinetic isotope effects .
- Post-Synthesis Stabilization : Lyophilize the compound in deuterated buffers (pH 7.4) to preserve isotopic integrity during storage .
Q. How can impurities in this compound batches be systematically characterized and quantified?
- Methodological Answer : Impurities arise from incomplete deuteration or degradation. Protocols include:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and oxidative stress (H₂O₂) to simulate degradation pathways .
- LC-MS/MS Profiling : Identify impurities (e.g., non-deuterated analogs, oxidation byproducts) using diagnostic ions (e.g., m/z 589.2 for non-deuterated desbutyl metabolite) .
- Quantitative NMR (qNMR) : Measures impurity levels (<0.1% w/w) by integrating proton signals in deuterated dimethyl sulfoxide (DMSO-d6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
